Methyl 5-bromo-6-methylpicolinate
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of biologically active compounds, including vitamins, coenzymes, and alkaloids. nih.gov In the realm of medicinal chemistry, the pyridine motif is considered a "privileged scaffold" because of its frequent appearance in approved pharmaceutical agents and its ability to impart favorable properties to drug candidates. researchgate.netnih.govdovepress.com
The inclusion of a pyridine ring can enhance a molecule's solubility, metabolic stability, and ability to bind to biological targets through hydrogen bonding and other non-covalent interactions. nih.govdovepress.com Pyridine and its derivatives are not only components of many drugs but also serve as essential precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov Their versatility allows for extensive structural modifications, enabling chemists to explore vast chemical spaces in the quest for new therapeutic agents. nih.govresearchgate.net Over 7,000 molecules of medicinal importance contain a pyridine nucleus, highlighting its central role in drug discovery. nih.gov
Overview of Halogenated Pyridine-2-carboxylates as Synthetic Intermediates
Halogenated pyridine-2-carboxylates are a subclass of pyridine derivatives that feature one or more halogen atoms (F, Cl, Br, I) attached to the pyridine ring. These compounds are highly valuable as synthetic intermediates because the halogen atom serves as a versatile functional handle for a variety of chemical transformations. sigmaaldrich.com
The presence of a halogen allows for participation in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This capability enables the construction of complex molecular architectures from relatively simple starting materials. sigmaaldrich.comgoogle.com For example, 5-halo-pyridine-2-carboxylic acids and their esters are key intermediates in the synthesis of agrochemicals. google.com The specific halogen used can influence reactivity, with bromo and iodo derivatives often being employed for their favorable reactivity in metal-catalyzed reactions. google.com
Research Context of Methyl 5-bromo-6-methylpicolinate within the Broader Field of Heterocyclic Chemistry
This compound is a specific example of a halogenated pyridine-2-carboxylate. Its structure, featuring a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, makes it a useful building block in synthetic organic chemistry. bldpharm.comlookchem.com The compound is recognized as an important intermediate for the construction of novel supported Pyridine-bis(oxazoline) (PyOX) ligands, which are significant in asymmetric catalysis. psu.edu
The synthesis of this compound can be achieved from precursors like 5-bromo-6-methyl-2-pyridinecarboxylic acid. alfachemsp.com Its chemical properties and molecular structure have been characterized, including through single-crystal X-ray studies, which provide precise data on bond lengths and angles within the molecule. psu.edu This compound serves as a prime example of how functionalized heterocyclic molecules are designed and utilized for advanced chemical synthesis. lookchem.com
Chemical Compound Data
Below are the detailed properties and identifiers for the primary compound discussed in this article.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1215860-20-0 | bldpharm.comchembk.comsigmaaldrich.com |
| Molecular Formula | C₈H₈BrNO₂ | chembk.combldpharm.comavantorsciences.com |
| Molecular Weight | 230.06 g/mol | bldpharm.comchembk.comsigmaaldrich.com |
| Appearance | Off-white to light yellow powder | alfachemsp.com |
| Predicted Density | 1.503 ± 0.06 g/cm³ | chembk.com |
| Boiling Point | 301.8 ± 37.0 °C (Predicted) | alfachemsp.com |
| Flash Point | 136.3 ± 26.5 °C | alfachemsp.com |
List of Compounds Mentioned
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Picolinic acid |
| 5-bromo-6-methyl-2-pyridinecarboxylic acid |
An in-depth examination of the synthetic methodologies and reaction pathways leading to this compound reveals a series of sophisticated chemical strategies. The synthesis of this specific pyridine derivative hinges on precise control over regioselectivity during bromination and efficient esterification processes. This article delves into the core chemical principles and practical applications employed in the laboratory synthesis of this compound.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGDXUQVBDEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743892 | |
| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215860-20-0 | |
| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Methyl 5 Bromo 6 Methylpicolinate
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that readily participates in various metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of methyl 5-bromo-6-methylpicolinate, this reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
The scope of the Suzuki-Miyaura reaction with this compound is broad, accommodating various boronic acids. However, limitations can arise from steric hindrance, both from the substituents on the pyridine ring and the coupling partner. The methyl group at the 6-position and the methyl ester at the 2-position can influence the efficiency of the coupling.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 6-methyl-5-phenylpicolinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 5-(4-methoxyphenyl)-6-methylpicolinate | 92 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | Methyl 6-methyl-5-(thiophen-2-yl)picolinate | 78 |
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of C-N bonds. This reaction is instrumental for introducing primary and secondary amines at the 5-position of the this compound core. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a variety of amine coupling partners.
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organostannanes as coupling partners. This reaction is often tolerant of a wide range of functional groups. Other important transition-metal-catalyzed reactions include the Sonogashira coupling for the introduction of alkyne moieties and the Heck reaction. unl.pt
The efficiency of metal-catalyzed cross-coupling reactions on this compound is significantly influenced by the steric and electronic properties of its substituents.
Steric Effects: The methyl group at the 6-position, ortho to the bromine atom, can sterically hinder the approach of the catalyst and the coupling partner. This can lead to lower reaction rates and yields, particularly with bulky coupling partners. The methyl ester at the 2-position also contributes to the steric environment of the pyridine ring.
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group affects the electron density of the C-Br bond. This electronic influence can impact the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
The success of cross-coupling reactions with this compound is highly dependent on the design of the catalyst system. The choice of the palladium precursor and, more importantly, the ancillary ligand plays a critical role in determining the reaction's efficiency, scope, and selectivity.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig ligand families (e.g., XPhos, SPhos), are often employed. These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination step, leading to the desired product. The development of specialized ligands has been crucial in overcoming the challenges associated with the coupling of electron-deficient and sterically hindered substrates like substituted pyridines.
Nucleophilic Substitution Reactions on the Pyridine Ring
While metal-catalyzed cross-coupling at the bromine center is the most common mode of reactivity, nucleophilic substitution reactions on the pyridine ring can also occur. The bromine atom can be displaced by strong nucleophiles. smolecule.com However, the electron-deficient nature of the pyridine ring, further accentuated by the methyl ester group, can also make other positions on the ring susceptible to nucleophilic attack under certain conditions. These reactions are generally less common and often require more forcing conditions compared to the metal-catalyzed transformations.
Regioselectivity and Stereochemical Control in Nucleophilic Attacks
The pyridine ring in this compound is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The bromine atom at the 5-position is a primary site for nucleophilic attack, where it can be displaced by various nucleophiles. The methyl group at the 6-position exerts an electron-donating effect, which can influence the regioselectivity of these reactions.
Computational studies, such as those employing docking and Quantitative Structure-Activity Relationship (QSAR) modeling, can help predict the regioselectivity of nucleophilic attacks. For instance, the steric hindrance provided by the methyl group at position 6 can direct incoming nucleophiles to attack the bromine at position 5. This is in contrast to analogs where the positions of the substituents are varied, leading to different electronic and steric environments that alter the preferred site of reaction.
In metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the tert-butyl ester analogue of this compound demonstrates how steric effects can dictate reactivity. The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, thereby favoring the displacement of the bromide at the 5-position. This highlights the importance of substituent effects in controlling the regioselectivity of reactions involving this scaffold.
Elucidation of Reaction Mechanisms via Kinetic and Computational Studies
Kinetic and computational studies are instrumental in understanding the detailed mechanisms of reactions involving this compound. While specific kinetic studies on this exact compound are not extensively reported in the provided results, general principles of pyridine chemistry and related mechanistic studies offer valuable insights.
For instance, studies on the hydrolysis of related pyridine carboxylates indicate that the reaction can proceed through nucleophilic catalysis by the ring nitrogen. researchgate.net The rate of such reactions is sensitive to the electronic effects of substituents on the pyridine ring. The electron-withdrawing bromine atom in this compound would be expected to enhance the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis.
Computational modeling provides a powerful tool for elucidating reaction pathways. For example, in the context of metal-catalyzed reactions, computational methods can be used to model transition states and intermediates, thereby explaining observed regioselectivity. Techniques like in-situ monitoring with ReactIR or LC-MS can be employed to detect reaction intermediates, providing experimental validation for proposed mechanisms.
A crystal structure study of this compound revealed a weak Br···Br interaction in the solid state, which could have implications for its solid-state reactivity. psu.edu Further computational analysis of its electronic structure and reaction energetics would provide a more complete picture of its mechanistic behavior.
Transformations of the Methyl Ester Moiety
The methyl ester group of this compound is a key functional handle that can be readily transformed into other functional groups, expanding the synthetic utility of this compound.
Hydrolysis and Transesterification Reactions
The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, 5-bromo-6-methylpicolinic acid. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate for further synthetic modifications.
Transesterification, the conversion of the methyl ester to another ester, is also a feasible transformation. For example, reaction with a different alcohol in the presence of a suitable catalyst would yield the corresponding ester. The choice of catalyst and reaction conditions can be guided by general principles of ester chemistry.
Reduction to Corresponding Alcohols and Other Derivatizations
The methyl ester group can be reduced to a primary alcohol, (5-bromo-6-methylpyridin-2-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), although the latter is generally less reactive towards esters. The choice of reducing agent would depend on the desired selectivity and the presence of other reducible functional groups in the molecule.
In a related example, the reduction of dimethyl 4-bromopyridine-2,6-dicarboxylate with sodium borohydride selectively reduces one of the two ester groups to a hydroxymethyl group, yielding methyl 4-bromo-6-(hydroxymethyl)picolinate. escholarship.org This suggests that similar selective reductions could be possible for this compound under carefully controlled conditions.
Reactivity of the Methyl Group at Position 6
The methyl group at the 6-position of the pyridine ring also offers opportunities for chemical modification.
This methyl group can be oxidized to other functional groups such as an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically used for such transformations. The resulting aldehyde or carboxylic acid can then serve as a handle for further synthetic elaborations.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. While a certificate of analysis confirms that an ¹H NMR spectrum has been recorded for this compound, detailed public data from 1D and 2D NMR studies are not extensively available in the reviewed literature chemscene.com. However, the expected spectral features can be predicted based on the known molecular structure.
¹H (proton) and ¹³C NMR spectra are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule.
¹H NMR: For Methyl 5-bromo-6-methylpicolinate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The pyridine (B92270) ring should exhibit two signals for its two protons. These would likely appear as doublets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the bromine, methyl, and methyl ester substituents. Additionally, two singlets are anticipated in the aliphatic region: one for the protons of the C6-methyl group and another for the protons of the O-methyl group of the ester functionality.
¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: five for the carbon atoms of the substituted pyridine ring, one for the carbonyl carbon of the ester, one for the C6-methyl carbon, and one for the methoxy (B1213986) carbon. The chemical shifts of the ring carbons would provide further evidence of the substitution pattern.
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to understand the molecule's three-dimensional structure in solution, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, specifically helping to confirm the connectivity between the two adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the pyridine ring and methyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. This technique could be used to confirm the spatial proximity between the C6-methyl protons and the proton at the C5 position of the pyridine ring, as well as other through-space interactions that define the molecule's preferred conformation in solution.
Although these techniques are standard for full structural elucidation, specific experimental data for this compound are not available in the cited literature .
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. chemscene.comgoogle.com
The crystal structure of this compound has been determined through single-crystal X-ray diffraction. chemscene.comgoogle.com The data collection was performed on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation at a temperature of 293 K. chemscene.comgoogle.com The structure was solved using programs like SHELXS97 and refined using SHELXL97. chemscene.comgoogle.com
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO₂ chemscene.com |
| Formula Weight | 230.06 g/mol chemscene.com |
| Crystal System | Monoclinic chemscene.com |
| Space Group | P 2₁/c chemscene.com |
| a (Å) | 18.518 (4) chemscene.com |
| b (Å) | 4.1040 (8) chemscene.com |
| c (Å) | 12.442 (3) chemscene.com |
| β (°) | 109.52 (3) chemscene.com |
| Volume (ų) | 891.2 (4) chemscene.com |
| Z | 4 chemscene.com |
| Temperature (K) | 293 (2) chemscene.comgoogle.com |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.061 chemscene.comgoogle.com |
| Weighted R-factor (wR(F²)) | 0.066 chemscene.comgoogle.com |
The solid-state conformation determined by X-ray diffraction shows that the bond lengths and angles within the molecule are within normal ranges. chemscene.com The pyridine ring is planar, as expected. The methyl ester group and the C6-methyl group are substituents on this ring. The orientation of the methyl ester group relative to the pyridine ring is a key conformational feature. The crystallographic data allows for the precise determination of the torsion angles that define the spatial arrangement of this substituent, providing a static picture of the molecule's preferred conformation in the crystalline environment.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Verification and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₈H₈BrNO₂, HRMS provides definitive verification of its identity. acs.orgsisweb.com The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant stable isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). wikipedia.orgmissouri.edu This precise mass measurement allows for differentiation from other compounds that may have the same nominal mass.
An HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass. For instance, the protonated molecule, [M+H]⁺, would be a primary ion observed. The presence of bromine is uniquely identified by a characteristic isotopic pattern, where the [M+2] peak (containing the ⁸¹Br isotope) has a relative intensity nearly equal to the molecular ion peak (containing ⁷⁹Br).
| Parameter | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Theoretical Monoisotopic Mass ([M] for C₈H₈⁷⁹BrNO₂) | 228.9793 u |
| Theoretical Exact Mass ([M+H]⁺ for C₈H₉⁷⁹BrNO₂) | 229.9866 u |
| Theoretical Exact Mass ([M+H]⁺ for C₈H₉⁸¹BrNO₂) | 231.9845 u |
This table presents the theoretical mass values for this compound, which are verified using High-Resolution Mass Spectrometry.
Furthermore, HRMS combined with tandem mass spectrometry (MS/MS) illuminates the compound's fragmentation pathways. By subjecting the isolated molecular ion to collision-induced dissociation, a fragmentation spectrum is produced that reveals the structural connectivity of the molecule. Key fragmentation patterns for this compound would likely involve the initial loss of neutral fragments from the ester group or cleavage of the carbon-bromine bond.
| Plausible Fragment Ion (m/z) | Lost Neutral Fragment | Fragment Formula |
| 198.9580 | •OCH₃ | [C₇H₅⁷⁹BrNO]⁺ |
| 170.9629 | CO from previous fragment | [C₆H₅⁷⁹BrN]⁺ |
| 150.0211 | Br• | [C₈H₈NO₂]⁺ |
| 122.0260 | CO from previous fragment | [C₇H₈N]⁺ |
This table details the likely fragmentation pathways of this compound under mass spectrometry, providing insight into its structural components.
Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Vibrations and Molecular Symmetry
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the functional groups within a molecule. nih.gov These complementary methods probe the vibrational modes of chemical bonds, providing a unique spectroscopic "fingerprint." nih.gov For this compound, these spectra reveal characteristic bands corresponding to the ester, the substituted pyridine ring, and the methyl group. cdnsciencepub.comresearchgate.net
The molecule possesses C₂ᵥ point-group symmetry, which dictates that all 27 of its fundamental vibrational modes are Raman active, while 24 are IR active. aps.org The crystal structure of the compound has been identified as monoclinic, which suggests a low-symmetry environment in the solid state.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions from polar functional groups. The most prominent band is the C=O stretching vibration of the methyl ester group. Other key absorptions include C-H stretching from the aromatic ring and the methyl groups, C-O stretching of the ester, and various pyridine ring vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, especially regarding the vibrations of the pyridine ring skeleton and the C-Br bond, which may be weak in the IR spectrum. acs.orgaip.org
The combination of FT-IR and Raman data allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional moieties within the molecular structure.
| Vibrational Mode | Assignment | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| ν(C-H) | Aromatic & Methyl C-H Stretch | 3100 - 2900 | FT-IR, Raman |
| ν(C=O) | Ester Carbonyl Stretch | 1750 - 1715 | FT-IR (Strong) |
| ν(C=C), ν(C=N) | Pyridine Ring Skeletal Vibrations | 1610 - 1430 | FT-IR, Raman |
| δ(C-H) | Methyl & Aromatic Bending | 1450 - 1350 | FT-IR |
| ν(C-O) | Ester C-O Stretch | 1300 - 1100 | FT-IR (Strong) |
| Pyridine Ring Breathing | ~1000 | Raman (Strong) | |
| ν(C-Br) | Carbon-Bromine Stretch | 700 - 500 | FT-IR, Raman |
This table summarizes the characteristic vibrational frequencies for the functional groups in this compound, as observed in FT-IR and Raman spectroscopy. upi.edulibretexts.orgresearchgate.net
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometrypsu.edubenchchem.comresearchgate.netuga.edu
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 5-bromo-6-methylpicolinate, DFT calculations are instrumental in understanding its fundamental properties.
Prediction of Reactivity, Regioselectivity, and Reaction Pathwayspsu.edubenchchem.com
DFT calculations can effectively predict the reactivity and regioselectivity of this compound. The presence of a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine (B92270) ring, along with the methyl ester at the 2-position, creates a unique electronic landscape.
The electron-donating methyl group at the 6-position can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles. Conversely, the bromine atom at the 5-position serves as a key reactive site, particularly for metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. DFT can model the transition states of these reactions to predict the most likely pathways and outcomes. For instance, in electrophilic amination reactions, DFT calculations can help rationalize the observed regioselectivity by comparing the energies of different potential intermediates.
The reactivity of the bromine atom is crucial for its use as an intermediate in organic synthesis. It can be substituted by various nucleophiles, allowing for the introduction of diverse functional groups. Computational models can help in understanding the energetics of these substitution reactions.
Computational Elucidation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)researchgate.netuga.edu
Computational methods, particularly DFT, are valuable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate NMR chemical shifts (¹H and ¹³C) with good accuracy, aiding in the assignment of experimental spectra. science.gov For this compound, this would involve correlating the calculated shielding tensors with the observed chemical shifts for the pyridine ring protons, the methyl group protons, and the ester methyl protons.
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. science.gov For this compound, this would help in assigning the characteristic vibrational modes, such as the C=O stretch of the ester, the C-Br stretch, and the various pyridine ring vibrations.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. science.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions within the pyridine ring and the ester group.
| Spectroscopic Parameter | Computational Method | Predicted Information |
| NMR Chemical Shifts | DFT with GIAO | ¹H and ¹³C chemical shifts |
| IR Frequencies | DFT | Vibrational modes and frequencies |
| UV-Vis Transitions | TD-DFT | Electronic transition energies and λmax |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of this compound over time. plos.orgdovepress.com By simulating the motion of atoms and molecules, MD can explore the accessible conformations and the energy barriers between them.
For this compound, MD simulations could reveal the rotational dynamics of the methyl ester group relative to the pyridine ring. This can be particularly insightful for understanding how the molecule might interact with other molecules or in different solvent environments. The simulations would track the trajectory of each atom, allowing for the analysis of conformational changes and the identification of stable and metastable states. plos.org
Investigation of Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions.
Intermolecular Interactions: X-ray crystallography has shown that in the solid state, this compound exhibits a weak Br···Br interaction with a distance of 3.715 Å. psu.edunih.gov However, significant π-π stacking or C-H···π interactions are not observed. nih.gov Computational methods can be used to quantify the strength of these and other potential non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, which are crucial for understanding the crystal packing and physical properties of the compound. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Methyl 5-bromo-6-methylpicolinate as a Pivotal Intermediate in the Synthesis of Complex Heterocyclic Systems
The strategic placement of functional groups on the pyridine (B92270) ring of this compound makes it an important precursor for the assembly of complex heterocyclic structures. One of the most notable applications is in the synthesis of Pyridine-oxazoline (PyOX) ligands. iucr.org These ligands are a significant class of chiral N,N-donors used extensively in asymmetric catalysis, where they form complexes with transition metals to facilitate stereoselective transformations.
The synthesis of these supported PyOX ligands leverages the reactivity of this compound as a key intermediate. iucr.org The construction process involves transforming the ester and reacting at other sites on the pyridine ring to build the final oxazoline-containing structure. The bromine atom provides a convenient handle for further functionalization or for anchoring the ligand to a support. The crystal structure of this compound has been characterized, confirming its molecular geometry which is foundational to its role in these syntheses. iucr.org
Development of Novel Agrochemical Intermediates
The picolinate (B1231196) structural motif is a well-established feature in a variety of biologically active compounds, including those used in agriculture. This compound and its analogs serve as key intermediates in the development of new agrochemicals, such as herbicides and fungicides. The reactivity of the compound allows for the generation of diverse derivatives, where the core picolinate structure can be modified to optimize for specific biological activities against agricultural pests and diseases. While specific, commercialized agrochemicals derived directly from this exact intermediate are not prominently detailed in public literature, its utility as a precursor is recognized in the broader context of creating new crop protection agents.
Precursors for Advanced Pharmaceutical Scaffolds and Chemical Probes
In medicinal chemistry, this compound is a crucial starting material for the synthesis of advanced pharmaceutical scaffolds. Its structure is incorporated into molecules designed to interact with specific biological targets, leading to the development of new therapeutic agents.
A significant application is in the creation of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. google.comgoogle.com PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other repair pathways like BRCA mutations. Patent literature describes multi-step synthetic routes where this compound is a starting reagent. For instance, it undergoes a Buchwald-Hartwig amination reaction with tert-butyl piperazine-1-carboxylate, catalyzed by a palladium complex, to form a key piperazinylpicolinate intermediate. google.com This intermediate is then further elaborated to produce the final, complex PARP1 inhibitor. This demonstrates the compound's direct role in building the core structure of these targeted anticancer agents. google.comgoogle.com
| Application Area | Target Molecule/System | Synthetic Role of this compound |
| Pharmaceuticals | PARP1 Inhibitors | Starting material for the core scaffold, undergoing Buchwald-Hartwig amination. google.comgoogle.com |
| Heterocycles | PyOX Ligands | Key intermediate for the construction of the pyridine-based ligand backbone. iucr.org |
| Agrochemicals | Herbicides/Fungicides | Precursor for creating diverse libraries of biologically active picolinate derivatives. |
Synthesis of Functional Materials and Polymers
The utility of this compound extends to materials science, primarily through its role as a precursor to functional molecules like ligands and organometallic complexes. As mentioned, it is an important intermediate for synthesizing PyOX ligands. iucr.org These ligands, in turn, are used to create chiral catalysts for asymmetric synthesis, which are highly valuable functional materials for producing enantiomerically pure chemicals. iucr.org
Furthermore, picolinate derivatives are known to form stable complexes with a variety of metal ions. Research has shown that derivatives of brominated picolinic acids are used to create organometallic complexes, including those with osmium and other transition metals. researchgate.netresearchgate.netresearchgate.net These complexes are investigated for their potential applications in catalysis and as anticancer agents, highlighting the role of the picolinate scaffold in the design of functional metallodrugs and materials. researchgate.net While the direct polymerization of this compound is not widely reported, its incorporation into larger functional systems underscores its importance in the broader field of materials chemistry.
Biological Activity and Molecular Mechanisms Academic Research Focus
Antimicrobial Research Investigations
Preliminary studies have suggested that halogenated picolinate (B1231196) derivatives, including compounds structurally similar to Methyl 5-bromo-6-methylpicolinate, possess noteworthy antimicrobial properties.
While specific data on the in vitro efficacy of this compound is limited in publicly available research, studies on closely related analogs provide valuable insights. For instance, research on tert-Butyl 5-bromo-6-methylpicolinate has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. googleapis.com This suggests that the core structure, shared by this compound, is likely responsible for this broad-spectrum activity. The presence of the bromine atom and the pyridine (B92270) ring structure are thought to be key contributors to its ability to inhibit bacterial growth.
Table 1: In Vitro Antibacterial Activity of a Structurally Similar Compound (tert-Butyl 5-bromo-6-methylpicolinate)
| Bacterial Type | Efficacy |
|---|---|
| Gram-positive | Effective |
This table is illustrative and based on the reported activity of a close structural analog.
The proposed mechanism of antimicrobial action for compounds like this compound involves the disruption of bacterial cell integrity and vital cellular processes. googleapis.com It is hypothesized that the lipophilic nature of the molecule, enhanced by the methyl and bromo substituents, facilitates its passage through the bacterial cell membrane. Once inside, it may interfere with essential enzymatic activities or disrupt the cell membrane, leading to leakage of cellular contents and ultimately, cell death. googleapis.com
Anticancer Research Investigations
The potential of this compound and its derivatives as anticancer agents has been a significant area of academic inquiry.
Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. researchgate.net Studies on analogous compounds have shown promising results. For example, derivatives have been evaluated for their effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxic activity is believed to be linked to the specific chemical moieties of the molecule.
A key focus of anticancer research on this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netredalyc.org Investigations into related picolinate derivatives suggest that these compounds can decrease cancer cell viability in a dose-dependent manner. researchgate.net The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of this compound to trigger this process is a promising aspect of its anticancer potential.
Table 2: Effects of this compound Derivatives on Cancer Cells
| Effect | Observation |
|---|---|
| Cell Viability | Dose-dependent decrease |
This table summarizes the observed effects of closely related picolinate derivatives in a research setting.
The precise molecular targets of this compound in cancer cells are still under investigation. However, it is proposed that the compound may interact with specific signaling pathways that regulate cell survival and death. researchgate.net The picolinate structure can act as a ligand for metal ions, and its derivatives have been used to create organometallic complexes with anticancer properties, suggesting that its mechanism may involve complex interactions within the cellular environment. escca.eu The induction of apoptosis suggests that it may modulate the activity of key proteins involved in the apoptotic cascade.
Anti-inflammatory Research Potential and Mechanistic Insights
The scientific community has shown a growing interest in the therapeutic potential of picolinate derivatives, with emerging research suggesting their promise as anti-inflammatory agents. While direct and extensive studies on this compound are limited, preliminary investigations into structurally similar compounds provide valuable insights into its potential anti-inflammatory activity and mechanisms of action.
Derivatives of picolinic acid have been explored for their ability to modulate inflammatory pathways. For instance, certain brominated compounds have demonstrated the capacity to suppress inflammatory responses. The mechanism of action for some of these compounds involves the inhibition of the ROS-mediated ERK signaling pathway. This pathway is a critical component in the inflammatory cascade, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Furthermore, studies on other picolinate analogues suggest a potential to inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a central role in orchestrating the inflammatory response, and their downregulation is a key target for many anti-inflammatory therapies. The presence of the bromo and methyl substituents on the pyridine ring of this compound is thought to influence its electronic properties and steric profile, which in turn could modulate its interaction with biological targets involved in inflammation.
While these findings from related compounds are promising, it is crucial to note that they are not direct evidence of the anti-inflammatory activity of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its anti-inflammatory potential.
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives in Biological Systems
The biological activity of picolinate derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential to understand how modifications to the molecular scaffold influence their therapeutic effects. For this compound, the substituents on the picolinate ring—the bromo group at the 5-position, the methyl group at the 6-position, and the methyl ester at the 2-position—are all expected to play a significant role in its biological activity.
SAR studies on analogous compounds have revealed that the nature and position of substituents on the pyridine ring can dramatically alter their anti-inflammatory properties. For example, the substitution of a methyl group with a bromo substituent has been shown to impact activity in some heterocyclic compounds. nih.gov The electronic nature of the substituent is a key determinant; electron-withdrawing groups like bromine can affect the pKa of the molecule and its ability to interact with biological targets. Conversely, electron-donating groups like the methyl group can also influence activity.
The interplay between the electronic and steric effects of these substituents is complex. The bromine atom, for instance, is not only electron-withdrawing but also has a specific size that can influence binding to a target protein. Similarly, the methyl group, while electron-donating, also adds steric bulk. The relative positions of these groups are also critical.
To systematically explore the SAR of this compound, a series of derivatives would need to be synthesized and tested. The following table outlines a hypothetical set of derivatives that could be synthesized for such a study, with the rationale for each modification.
| Derivative | Modification from Parent Compound | Rationale for SAR Study |
| 1 | Removal of the 5-bromo group | To assess the contribution of the bromine atom to the observed activity. |
| 2 | Replacement of the 5-bromo group with a chloro group | To evaluate the effect of a different halogen with varying electronegativity and size. |
| 3 | Replacement of the 5-bromo group with a fluoro group | To investigate the impact of a smaller, more electronegative halogen. |
| 4 | Removal of the 6-methyl group | To determine the influence of the methyl group on activity. |
| 5 | Replacement of the 6-methyl group with an ethyl group | To explore the effect of a larger alkyl group and increased steric bulk. |
| 6 | Replacement of the methyl ester with an ethyl ester | To assess the impact of the ester group on properties like solubility and cell permeability. |
By comparing the biological activities of these derivatives with the parent compound, researchers can deduce the key structural features required for optimal anti-inflammatory activity.
Comparative Biological Activity Profiling with Related Picolinate Analogues
Picolinate derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity is often dictated by the nature and position of the substituents on the pyridine ring.
For instance, preliminary studies on Methyl 5-bromo-3-(trifluoromethyl)picolinate suggest potential anti-inflammatory and anticancer activities. The presence of the electron-withdrawing trifluoromethyl group in addition to the bromine atom likely contributes to its biological profile. In contrast, other picolinate esters without the bromo or methyl groups may exhibit different or less potent activities.
The following table provides a hypothetical comparative biological activity profile of this compound with some of its analogues, based on findings from related compounds. It is important to emphasize that this is a predictive comparison and requires experimental validation.
| Compound | Substituents | Predicted Primary Biological Activity | Potential Secondary Activities |
| This compound | 5-bromo, 6-methyl | Anti-inflammatory | Antimicrobial |
| Methyl 6-bromopicolinate | 6-bromo | Anti-inflammatory | Anticancer |
| Methyl 5-bromopicolinate | 5-bromo | Anti-inflammatory | Antimicrobial |
| Methyl 6-methylpicolinate | 6-methyl | Weak anti-inflammatory | - |
| Methyl picolinate | None | Minimal biological activity | - |
| Methyl 5-bromo-3-(trifluoromethyl)picolinate | 5-bromo, 3-trifluoromethyl | Anti-inflammatory, Anticancer | - |
This comparative profiling suggests that the combination of a halogen at the 5-position and an alkyl group at the 6-position may be favorable for anti-inflammatory activity. The electron-withdrawing nature of the bromine atom, coupled with the electron-donating and steric influence of the methyl group, likely creates a unique electronic and steric environment that could enhance its interaction with specific biological targets. Further comprehensive screening of this compound and its analogues is necessary to confirm and expand upon these predicted activities.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Methyl 5-bromo-6-methylpicolinate
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive and generate significant waste.
Green Chemistry Approaches: The application of green chemistry principles is anticipated to drive the development of new synthetic strategies. This includes the use of biocatalysis, where enzymes offer high selectivity and specificity under mild reaction conditions, potentially reducing the formation of byproducts. ijrpr.com Another promising avenue is the use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, which can facilitate multi-component reactions for the synthesis of picolinate (B1231196) derivatives. nih.govresearchgate.net The use of microwave irradiation in conjunction with solid acid catalysts, such as Pd/C/K-10 montmorillonite, presents a method for domino cyclization-oxidative aromatization to produce substituted pyridines efficiently. organic-chemistry.org
Metal-Free Synthesis: The development of metal-free synthetic methods is highly desirable to avoid contamination of the final products with trace metals, a critical consideration in pharmaceutical applications. A recently reported radical 6-endo addition method for pyridine (B92270) synthesis from cyclopropylamides and alkynes under metal-free conditions offers a promising alternative. elsevierpure.com
Catalytic Synthesis in the Gas Phase: Research into gas-phase catalytic synthesis of methylpyridines using various catalyst compositions, such as those containing cadmium oxide, has shown promising yields. semanticscholar.org Further optimization of these catalytic systems could lead to more efficient and scalable production methods.
Advanced Mechanistic Studies Employing Cutting-Edge Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical and computational tools will be instrumental in elucidating the intricate details of reactions involving this compound.
Spectroscopic and Labeling Studies: Techniques such as mass spectrometry with deuterium-labeled compounds can provide valuable insights into fragmentation pathways, as demonstrated in studies on picolinyl esters. nih.gov In-depth kinetic studies, like those performed on the hydrolysis of p-nitrophenyl picolinate, can help to establish reaction models and understand the role of catalysts and intermediates. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular geometries, electronic properties, and reaction pathways. bohrium.commdpi.com For instance, computational studies can elucidate the mechanism of base-catalyzed isomerization of bromopyridines, suggesting the involvement of pyridyne intermediates. rsc.orgrsc.org Transition state theory calculations can further explore the substituent effects on reaction rates. acs.org
Rational Design and Synthesis of Next-Generation Derivatives with Tailored Reactivity or Biological Profiles
The structural scaffold of this compound provides a versatile platform for the rational design and synthesis of new derivatives with specific chemical or biological properties.
Molecular Hybridization and Scaffold Hopping: These strategies are employed in drug discovery to combine pharmacophoric elements from different bioactive molecules to create hybrid compounds with enhanced or novel activities. mdpi.com This approach can be applied to design next-generation inhibitors targeting specific biological pathways, such as those involving VEGFR-2 or JAK3. scilit.comnih.gov
Synthesis of Functionalized Derivatives: The bromine atom and the methyl group on the pyridine ring, along with the ester functionality, offer multiple sites for further chemical modification. This allows for the synthesis of a wide array of derivatives with tailored properties for applications in medicinal chemistry, materials science, and catalysis. ajrconline.orguv.es
Development of New Catalytic Systems for Selective Functionalization
The selective functionalization of the pyridine ring is a key challenge and a significant area of research. The development of novel catalytic systems that can precisely target specific positions on the ring is of paramount importance.
Palladium and Copper Catalysis: Palladium- and copper-based catalysts have been instrumental in a variety of cross-coupling reactions, such as the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org Future research will likely focus on developing more efficient and versatile catalysts for C-H activation and functionalization of bromopyridines. nih.govrsc.org
Rare-Earth Metal Catalysis: Rare-earth metal catalysts are emerging as a powerful tool for C-H functionalization reactions. bohrium.com These catalysts can enable ortho-selective C-H alkylation of pyridine derivatives, offering a direct route to functionalized products. mdpi.com
Organocatalysis: The use of non-nucleophilic organic superbases as catalysts for the isomerization of aryl halides presents an innovative approach to achieving selective substitution on the pyridine ring. rsc.orgrsc.org
Collaborative and Interdisciplinary Research Initiatives at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The full potential of this compound and its derivatives can be realized through collaborative and interdisciplinary research efforts that bridge the gap between fundamental chemistry and applied sciences.
International Research Networks: Projects that create networks of research groups from different countries foster communication and collaboration in the field of heterocyclic chemistry. europa.eu Such initiatives facilitate the exchange of knowledge, resources, and expertise, accelerating the pace of discovery.
Interdisciplinary Approaches: The integration of synthetic chemistry with computational modeling, biological evaluation, and materials science is crucial for the development of new applications. nih.govibch.ru For example, a collaborative approach involving the synthesis of novel pyridine derivatives, followed by computational and biological studies, can lead to the discovery of potent new drug candidates. ijrpr.comnih.gov The development of new materials, such as coordination polymers based on picolinate ligands, also benefits from such interdisciplinary collaborations. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
